L-Proline, L-asparaginyl-L-tyrosyl-
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Overview
Description
L-Proline, L-asparaginyl-L-tyrosyl- is a peptide composed of three amino acids: L-Proline, L-asparagine, and L-tyrosine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Each of the amino acids in this peptide contributes unique properties that make the compound valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-asparaginyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of L-Proline is attached to the resin.
Deprotection: The protecting group on the amino group of L-Proline is removed.
Coupling: The next amino acid, L-asparagine, is activated and coupled to the deprotected L-Proline.
Repetition: The deprotection and coupling steps are repeated for L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, L-asparaginyl-L-tyrosyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide fragments.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Proline, L-asparaginyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or bioactive peptide.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Proline, L-asparaginyl-L-tyrosyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosine residue can participate in phosphorylation events, influencing signaling pathways. The proline residue can induce conformational changes in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
L-Proline, L-asparaginyl-L-tyrosyl-L-arginyl-L-methionyl-: Contains additional arginine and methionine residues, which may alter its biological activity.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: A longer peptide with different amino acid composition, affecting its properties and applications.
Uniqueness
L-Proline, L-asparaginyl-L-tyrosyl- is unique due to its specific sequence and the presence of proline, asparagine, and tyrosine. This combination of amino acids imparts distinct structural and functional characteristics, making it valuable for targeted research and applications.
Properties
CAS No. |
821776-06-1 |
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Molecular Formula |
C18H24N4O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O6/c19-12(9-15(20)24)16(25)21-13(8-10-3-5-11(23)6-4-10)17(26)22-7-1-2-14(22)18(27)28/h3-6,12-14,23H,1-2,7-9,19H2,(H2,20,24)(H,21,25)(H,27,28)/t12-,13-,14-/m0/s1 |
InChI Key |
DXHINQUXBZNUCF-IHRRRGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N)C(=O)O |
Origin of Product |
United States |
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